o-Tolylacetic acid can be a useful intermediate in organic synthesis. Researchers employ it as a starting material for the preparation of more complex molecules. For instance, a study describes its use in the synthesis of substituted indoles, which are a class of nitrogen-containing heterocyclic compounds with diverse biological activities [PubChem: o-Tolylacetic acid, ].
o-Tolylacetic acid derivatives have been explored for their potential medicinal properties. Some studies have investigated their activity against specific enzymes or receptors that are relevant to diseases like cancer or neurodegenerative disorders [ScienceDirect: Synthesis and biological evaluation of o-tolylacetic acid hydrazides as potential anti-Alzheimer agents, ]. However, further research is needed to determine their efficacy and safety for therapeutic applications.
o-Tolylacetic acid can be used as a building block in the design of new materials. For example, research has explored its incorporation into metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation [Journal of Materials Chemistry C: A Facile One-Pot Synthesis of Carboxylate-Functionalized Metal–Organic Frameworks, ].
o-Tolylacetic acid, also known as 2-methylphenylacetic acid, is an aromatic compound with the molecular formula and a CAS number of 644-36-0. It features a tolyl group (derived from toluene) attached to an acetic acid moiety. This compound appears as a white powder and has a melting point ranging from 88 to 90 °C . Its structure allows it to participate in various
Several methods exist for synthesizing o-tolylacetic acid:
o-Tolylacetic acid has several applications:
Several compounds are structurally similar to o-tolylacetic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Methylphenylacetic Acid | Aromatic Carboxylic Acid | Basic structure similar but different substituents |
2-(3-Nitrophenyl)acetic Acid | Aromatic Carboxylic Acid | Contains a nitro group, altering reactivity |
2-(4-Bromophenyl)acetic Acid | Aromatic Carboxylic Acid | Substituted with bromine, affecting electrophilicity |
2-(2-Methyl-6-nitrophenyl)acetic Acid | Aromatic Carboxylic Acid | Contains both methyl and nitro groups |
2-(3-Fluorophenyl)acetic Acid | Aromatic Carboxylic Acid | Fluorine substitution influences acidity |
o-Tolylacetic acid stands out due to its methyl substitution on the aromatic ring, which affects its physical properties and reactivity compared to its analogs.
Irritant